4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine
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Overview
Description
4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine: is a fascinating compound with a complex structure. Let’s break it down:
- The pyrrolidine ring, a five-membered nitrogen heterocycle, plays a crucial role in this compound. Medicinal chemists widely use pyrrolidine scaffolds due to their versatility and ability to explore pharmacophore space effectively. The sp³-hybridization of pyrrolidine allows for diverse structural modifications .
Preparation Methods
Synthesis Routes::
Ring Construction: You can synthesize this compound by constructing the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions vary depending on the specific synthetic route.
Functionalization of Preformed Pyrrolidine Rings: Another approach involves modifying preformed pyrrolidine rings, such as proline derivatives.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this specific compound is limited.
Chemical Reactions Analysis
Reactions::
Oxidation, Reduction, and Substitution: Like many organic compounds, can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve using oxidizing agents like KMnO₄ or PCC, while reduction could utilize reducing agents like LiAlH₄.
Major Products: The products formed from these reactions would include derivatives of the original compound, each with distinct properties.
Scientific Research Applications
Chemistry::
Dye Chemistry: The azo group in the compound makes it suitable for dye applications.
Materials Science: Researchers explore its use in materials like sensors or polymers.
Biological Activity: Investigate its potential as an antibacterial or antifungal agent.
Drug Development: Assess its pharmacological properties for potential drug candidates.
Colorants and Pigments: Due to its azo chromophore, it may find applications in coloring agents.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. understanding its interactions with molecular targets and pathways is crucial for drug development.
Properties
CAS No. |
141607-52-5 |
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Molecular Formula |
C15H22N4O |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(3-methyl-4-pyrrolidin-1-ylphenyl)-morpholin-4-yldiazene |
InChI |
InChI=1S/C15H22N4O/c1-13-12-14(16-17-19-8-10-20-11-9-19)4-5-15(13)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3 |
InChI Key |
PMOKZFSNCQMESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NN2CCOCC2)N3CCCC3 |
Origin of Product |
United States |
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